molecular formula C11H19NO3 B2953617 exo-4-Hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester CAS No. 1523530-69-9

exo-4-Hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester

Cat. No.: B2953617
CAS No.: 1523530-69-9
M. Wt: 213.277
InChI Key: XTEBUCCBQRIZOA-DJLDLDEBSA-N
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Description

exo-4-Hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester: is a complex organic compound characterized by its bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-4-Hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable precursor followed by esterification. The reaction conditions often require the use of strong bases or acids, and the process may involve high temperatures to drive the reactions to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the hydroxyl group to a carbonyl group.

  • Reduction: : Reducing the carbonyl group to an alcohol.

  • Substitution: : Replacing a functional group with another atom or group.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of different functional groups based on the reagents used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activity.

  • Medicine: : Investigated for its therapeutic properties.

  • Industry: : Employed in the production of specialty chemicals and catalysts.

Mechanism of Action

The mechanism by which exo-4-Hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its bicyclic structure and specific functional groups. Similar compounds include:

  • Bicyclo[3.2.0]heptane derivatives: : These compounds share the bicyclic structure but may have different functional groups.

  • Hydroxylated aza-bicyclo compounds: : These compounds have similar bicyclic structures with nitrogen atoms but differ in the position and type of hydroxyl groups.

Properties

IUPAC Name

tert-butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(13)9(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEBUCCBQRIZOA-DJLDLDEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1C(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1[C@@H](CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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